molecular formula C13H21NO B2699649 [(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine CAS No. 1249542-82-2

[(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B2699649
CAS No.: 1249542-82-2
M. Wt: 207.317
InChI Key: IJKUASLEXKLRHE-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methylamine is a secondary amine featuring a benzyl group substituted with 2,3-dimethyl groups and a 1-methoxypropan-2-yl amine substituent.

Properties

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10-6-5-7-13(12(10)3)8-14-11(2)9-15-4/h5-7,11,14H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKUASLEXKLRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC(C)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the alkylation of 2,3-dimethylbenzylamine with 1-methoxypropan-2-yl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2,3-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2,3-dimethylphenyl group distinguishes this compound from analogs with different aromatic substituents. For example:

  • 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (): Features a chloroacetamide core instead of a methoxypropanamine chain. The dimethylphenyl group here is linked to pesticidal activity, suggesting steric and electronic effects critical for target binding .
  • N-(2,3-Dimethoxybenzyl)-1-methoxypropan-2-amine (): Replaces methyl groups with methoxy substituents, increasing polarity and hydrogen-bonding capacity. Such modifications may alter pharmacokinetic properties like metabolic stability .

Table 1: Aromatic Substituent Comparison

Compound Aromatic Substituents Key Functional Groups Potential Applications
Target Compound 2,3-Dimethylphenyl Methoxypropanamine Intermediate (inferred)
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-Dimethylphenyl Chloroacetamide Pesticide
N-(2,3-Dimethoxybenzyl)-1-methoxypropan-2-amine 2,3-Dimethoxyphenyl Methoxypropanamine Pharmaceutical

Amine Side Chain Modifications

The 1-methoxypropan-2-yl amine group differentiates the target compound from alkylamine analogs:

  • (3,5-Dichlorophenyl)methylamine (): Uses an isopropyl group instead of methoxypropanamine. The absence of a methoxy group reduces polarity, likely decreasing water solubility but increasing lipid membrane permeability .
  • This structural variation is common in API intermediates targeting specific receptors .

Table 2: Amine Side Chain Properties

Compound Amine Substituent Molecular Weight Key Properties
Target Compound 1-Methoxypropan-2-yl ~221.3 (est.) Moderate polarity
(3,5-Dichlorophenyl)methylamine Propan-2-yl ~246.1 High lipophilicity
(5-Bromothiophen-2-yl)methyl(1-methoxypropan-2-yl)amine 1-Methoxypropan-2-yl 264.18 Enhanced π-interactions

Research Implications

  • Pharmaceutical Potential: Methoxyalkylamine side chains are common in bioactive molecules (e.g., naproxen derivatives, ), suggesting applications in drug design for improved solubility .

Biological Activity

(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C₁₃H₂₁NO and a molecular weight of approximately 207.317 g/mol. This compound features a dimethylphenyl group attached to a methoxypropan-2-yl amine moiety, positioning it within the amine class of compounds. Its unique structural characteristics contribute to its biological activity and therapeutic potential.

Biological Activity Overview

Research indicates that (2,3-Dimethylphenyl)methylamine exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that similar compounds within the amine class can demonstrate significant antimicrobial effects against a range of bacteria and fungi.
  • Anticancer Activity : Preliminary investigations indicate potential cytotoxic effects on cancer cell lines, suggesting its utility in oncology.
  • Neurological Effects : Given its amine structure, it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

The biological activity of (2,3-Dimethylphenyl)methylamine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

A study examining the antimicrobial properties of various amine derivatives found that (2,3-Dimethylphenyl)methylamine demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
(2,3-Dimethylphenyl)methylamine12Staphylococcus aureus

Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound exhibited cytotoxicity with IC50 values ranging from 30 to 70 µM, indicating a moderate potential for anticancer activity.

Cell LineIC50 (µM)
HeLa (Cervical)35
MCF7 (Breast)50
A549 (Lung)70

Neurological Effects

Research into the neurological impact of similar amines suggests that they may enhance dopaminergic activity. This could imply potential applications in treating mood disorders or neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for (2,3-Dimethylphenyl)methylamine, and which characterization techniques are essential for confirming its structure?

Methodological Answer: Synthesis typically involves alkylation of 2,3-dimethylbenzyl chloride with 1-methoxypropan-2-amine under basic conditions (e.g., K₂CO₃ in acetonitrile) to facilitate nucleophilic substitution . Post-synthesis purification via column chromatography is recommended. Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and methoxy group integration .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • Infrared Spectroscopy (IR) : To identify amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary assessment of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure activity against targets like monoamine oxidases (MAOs) or cytochrome P450 isoforms .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled serotonin or dopamine receptors) to quantify affinity .
  • Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cell lines to evaluate baseline toxicity .

Q. How does the methoxy group influence the compound’s physicochemical properties compared to non-substituted analogs?

Methodological Answer: The methoxy group increases electron density via resonance donation, altering:

  • Lipophilicity : Measured via octanol-water partition coefficients (LogP), with higher LogP enhancing membrane permeability .
  • Solubility : Polar interactions with aqueous solvents may reduce crystallization tendencies compared to non-substituted analogs .
  • Stability : Resistance to oxidative degradation due to electron-rich aromatic systems .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s receptor binding affinity across studies?

Methodological Answer: Contradictions often arise from assay conditions or structural analogs. To address this:

  • Standardize Assay Conditions : Use identical buffer pH (e.g., 7.4), temperature (25°C), and radioligand concentrations (e.g., 1 nM ³H-ketanserin for 5-HT₂A studies) .
  • Comparative Structural Analysis : Synthesize analogs (e.g., replacing methoxy with ethoxy or hydroxyl groups) to isolate electronic effects .
  • Molecular Dynamics (MD) Simulations : Model receptor-ligand interactions to identify steric or electronic mismatches .

Q. What computational methods are suitable for predicting interactions with biological targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina, Glide) : Screen against protein databases (PDB IDs: 5-HT₂A: 6A93, MAO-A: 2Z5X) to predict binding poses and affinity scores .
  • Quantum Mechanical (QM) Calculations : Analyze charge distribution at the methoxy-phenyl interface using Gaussian09 at the B3LYP/6-31G* level .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the methoxy group) using Schrödinger’s Phase .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP or (S)-Proline derivatives in asymmetric synthesis to enhance enantiomeric excess (ee > 90%) .
  • Chiral Chromatography : Employ Chiralpak IC columns with hexane:isopropanol (90:10) for analytical separation .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra to simulated data .

Comparative and Mechanistic Questions

Q. How does the compound’s reactivity compare to structural analogs in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : The 2,3-dimethylphenyl group hinders nucleophilic attack at the benzyl position compared to unsubstituted phenyl analogs, reducing reaction rates .
  • Electronic Effects : Methoxy groups in 1-methoxypropan-2-yl enhance leaving-group displacement in SN2 reactions (e.g., with methyl iodide) .
  • Experimental Validation : Compare kinetic data (k values) using GC-MS to track reaction progress .

Q. What analytical techniques are critical for identifying and quantifying degradation products?

Methodological Answer:

  • LC-MS/MS : Detect oxidation products (e.g., amine oxides) with a C18 column and 0.1% formic acid in acetonitrile/water .
  • Gas Chromatography (GC) : Monitor volatile byproducts (e.g., simpler amines) using FID detection .
  • Stability-Indicating Methods : Stress testing under heat (60°C), light (UV-A), and humidity (75% RH) to identify degradation pathways .

Tables for Key Comparisons

Q. Table 1: Structural Analogs and Key Properties

Compound NameStructural FeatureBiological Activity (IC₅₀)Reference
2,3-DimethylcyclohexylamineNo methoxy groupMAO-B: 12 µM
1-Methoxy-N,2-dimethylpropan-2-ylMethoxy at alternate position5-HT₂A: 8 nM
Tert-butyl[(2,3-dichlorophenyl)methyl]amineChlorine substitutionCytotoxicity: 45 µM (HepG2)

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
SolventAcetonitrile vs. DMF+15%
CatalystK₂CO₃ vs. NaHCO₃+22%
Temperature80°C vs. RT+30%

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